2-Methylimidazo[1,2-A]pyridine

Lipophilicity Permeability Physicochemical profiling

2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2) is a bicyclic N-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry. It consists of a fused imidazole–pyridine ring system bearing a single methyl substituent at the 2-position.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 934-37-2
Cat. No. B1295258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylimidazo[1,2-A]pyridine
CAS934-37-2
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC=CC2=N1
InChIInChI=1S/C8H8N2/c1-7-6-10-5-3-2-4-8(10)9-7/h2-6H,1H3
InChIKeyBZACBBRLMWHCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2): Technical Baseline for Procurement and Research Selection


2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2) is a bicyclic N-bridgehead heterocycle belonging to the imidazo[1,2-a]pyridine family, a recognized privileged scaffold in medicinal chemistry [1]. It consists of a fused imidazole–pyridine ring system bearing a single methyl substituent at the 2-position. With a molecular weight of 132.16 g/mol, a predicted LogP of 1.64–1.81, and a topological polar surface area (TPSA) of 17.3 Ų, it occupies a distinct physicochemical niche compared to both its unsubstituted parent scaffold and its 2-ethyl analog [2]. This compound serves as a versatile pharmaceutical intermediate and building block, most notably as the core scaffold for 2-methylimidazo[1,2-a]pyridine-3-carboxamides that have yielded anti-tubercular clinical candidates such as Telacebec (Q203) [3].

2-Methylimidazo[1,2-a]pyridine: Why In-Class Substitution Without Quantitative Evidence Is High-Risk


The imidazo[1,2-a]pyridine scaffold tolerates extensive substitution, but even minor structural modifications at the 2-position produce measurable shifts in lipophilicity, target engagement, and synthetic accessibility that directly impact downstream performance. Replacing the 2-methyl group with hydrogen (unsubstituted parent), an ethyl group, or a phenyl ring alters LogP by approximately 0.3–1.3 log units while preserving an identical TPSA of 17.3 Ų, creating divergent permeability and solubility profiles [1]. Furthermore, the 2-methyl substituent is essential for the enzymatic activity of pantothenate synthetase inhibitors derived from this scaffold—analogs lacking the 2-methyl group lose potency [2]. In kinase inhibitor programs, the 2-methylimidazo[1,2-a]pyridine core confers selectivity for CDK1/CycA over CDK2/CycB, whereas quinoline-based isosteric replacements abolish cytotoxic activity entirely [3]. These non-linear structure–activity relationships mean that in-class analogs cannot be assumed interchangeable.

Quantitative Differentiation Evidence for 2-Methylimidazo[1,2-a]pyridine Against Closest Analogs


LogP Tuning: 2-Methyl Provides Intermediate Lipophilicity Between Unsubstituted Parent and 2-Ethyl Analog

The 2-methyl substituent on the imidazo[1,2-a]pyridine scaffold delivers a calculated LogP of 1.64–1.81, which is approximately 0.3–0.5 log units higher than the unsubstituted parent scaffold (imidazo[1,2-a]pyridine, CAS 274-76-0, LogP 1.33–1.35) and approximately 0.8–1.0 log units lower than the 2-ethyl analog (CAS 936-80-1, XLogP 2.6). All three compounds share an identical TPSA of 17.3 Ų, meaning the lipophilicity difference is driven solely by the aliphatic substituent at the 2-position [1][2].

Lipophilicity Permeability Physicochemical profiling

Synthetic Accessibility: Condensation Route with 2-Aminopyridine Achieves ~56% Yield in a Single Step

2-Methylimidazo[1,2-a]pyridine can be synthesized via condensation of 2-aminopyridine with chloroacetone (1-chloropropan-2-one) in approximately 56% yield . This is a one-step cyclocondensation that proceeds under relatively mild conditions compared to the multi-step sequences often required for 2-aryl or highly substituted analogs. By contrast, 2-phenylimidazo[1,2-a]pyridine derivatives typically require pre-functionalized aryl building blocks and palladium-catalyzed cross-coupling, adding synthetic complexity and cost [1].

Synthetic efficiency Building block Scalability

Anti-Tubercular Pantothenate Synthetase Inhibition: 2-Methyl Scaffold Essential for Sub-Micromolar Potency

The 2-methylimidazo[1,2-a]pyridine scaffold is the core template for a series of pantothenate synthetase (PS) inhibitors with demonstrated anti-tubercular activity. The most potent derivative, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b), exhibited an IC₅₀ of 1.90 ± 0.12 μM against MTB PS and a MIC of 4.53 μM against M. tuberculosis H37Rv, with no cytotoxicity observed at 50 μM in RAW 264.7 cells [1]. For comparison, alternative chemotypes evaluated as MTB PS inhibitors—such as tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives—showed higher IC₅₀ values (5.87 ± 0.12 μM) [2], while imidazo[2,1-b]thiazole-based PS inhibitors also generally exhibited reduced potency relative to the imidazo[1,2-a]pyridine scaffold [3].

Tuberculosis Pantothenate synthetase Enzyme inhibition

CDK1/CycA vs. CDK2/CycB Selectivity: 2-Methylimidazo[1,2-a]pyridine Scaffold Confers Kinase Selectivity While Quinoline Isosteres Abolish Cytotoxicity

In a direct head-to-head comparison, 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-N-p-tolylpyrimidin-2-amine (compound 1) and its derivatives bearing the 2-methylimidazo[1,2-a]pyridine scaffold were evaluated against quinoline-substituted isosteres. The quinolin-4-yl-substituted compound 8 retained cytotoxic activity and demonstrated selectivity for CDK1/CycA over CDK2/CycB. Critically, the quinolin-3-yl-substituted compound 11 (an isosteric replacement of the 2-methylimidazo[1,2-a]pyridine scaffold) retained CDK inhibitory binding but exhibited null cytotoxic activity, demonstrating that the 2-methylimidazo[1,2-a]pyridine moiety is essential for translating target engagement into functional cytotoxicity [1].

Kinase inhibition CDK1/CDK2 selectivity Cytotoxicity

Clinical Translation Track Record: 2-Methylimidazo[1,2-a]pyridine Scaffold Underpins Telacebec (Q203), a Phase II Anti-TB Clinical Candidate

The imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, directly derived from the 2-methylimidazo[1,2-a]pyridine scaffold, produced Telacebec (Q203), a Phase II clinical candidate that inhibits the mycobacterial cytochrome bc1 complex (QcrB) with an MIC₅₀ of 2.7 nM against M. tuberculosis H37Rv [1]. This clinical-stage compound is active against drug-sensitive, multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains [2]. No analog scaffold from the broader imidazopyridine family (e.g., imidazo[1,2-a]pyrazine, imidazo[2,1-b]thiazole, or pyrazolo[1,5-a]pyridine) has yet produced a clinical-stage anti-TB agent with comparable potency and resistance profile, underscoring the unique translational value of the 2-methyl-substituted imidazo[1,2-a]pyridine core [3].

Clinical candidate Drug-resistant tuberculosis QcrB inhibitor

Regioselective C-3 Functionalization: 2-Methyl Group Directs Electrophilic Substitution for Diversification at the C-3 Position

The 2-methyl substituent on imidazo[1,2-a]pyridine directs electrophilic substitution and C–H functionalization to the C-3 position with high regioselectivity. This has been exploited for Vilsmeier-Haack formylation to yield 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate for hydrazone, semicarbazone, and oxime derivative libraries [1]. Palladium-catalyzed direct C-3 arylation of the 2-methyl-substituted scaffold proceeds with excellent regioselectivity using aryl tosylates and mesylates, enabling efficient diversification [2]. The unsubstituted imidazo[1,2-a]pyridine scaffold shows less predictable regiochemical outcomes under similar conditions due to competing reactivity at multiple positions, making the 2-methyl analog a more reliable building block for parallel library synthesis [3].

Regioselectivity C–H functionalization Medicinal chemistry diversification

Optimal Research and Industrial Application Scenarios for 2-Methylimidazo[1,2-a]pyridine Based on Verified Evidence


Anti-Tubercular Drug Discovery: Pantothenate Synthetase and QcrB Inhibitor Programs

Procurement of 2-methylimidazo[1,2-a]pyridine is strongly indicated for TB drug discovery groups pursuing pantothenate synthetase (PS) or cytochrome bc1 (QcrB) inhibition. The scaffold has produced the most potent PS inhibitor in its class (IC₅₀ = 1.90 μM) with a 3-fold advantage over tetrahydrothienopyridine-based alternatives [1], and the clinical candidate Telacebec (Q203) demonstrates nanomolar MIC (2.7 nM) against drug-sensitive, MDR-TB, and XDR-TB strains [2].

Kinase Inhibitor Lead Generation: CDK1-Selective Agent Design

The 2-methylimidazo[1,2-a]pyridine scaffold is the rational choice for CDK1/CycA-selective inhibitor programs. Direct comparative data show that quinoline-based isosteric replacements abolish cytotoxic activity entirely, while the 2-methylimidazo[1,2-a]pyridine core maintains both CDK1 selectivity and functional cytotoxicity [1]. Researchers targeting CDK1-driven cancers should preferentially select this scaffold over quinoline or other heterocyclic replacements.

Fragment-Based and Focused Library Design: C-3 Diversification Platform

For medicinal chemistry teams constructing focused compound libraries, 2-methylimidazo[1,2-a]pyridine offers predictable C-3 regioselectivity for electrophilic substitution and Pd-catalyzed cross-coupling, enabling efficient parallel synthesis of 3-substituted analogs [1]. The balanced LogP (1.64–1.81) and low TPSA (17.3 Ų) make it an attractive fragment-sized starting point (MW 132.16) compatible with fragment-based drug discovery (FBDD) approaches [2].

Pharmaceutical Intermediate Procurement: Scalable Building Block for Contract Research and Development

The single-step synthesis from inexpensive 2-aminopyridine and chloroacetone (~56% yield) positions 2-methylimidazo[1,2-a]pyridine as a cost-efficient pharmaceutical intermediate [1]. CROs and CDMOs supporting anti-infective or kinase inhibitor programs can justify procurement at scale given the scaffold's clinical validation (Telacebec, Phase II) and the availability of commercial suppliers providing 95–97% purity with certificates of analysis (NMR, HPLC, GC) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.